

Application Notes and Protocols for Investigating Drug Interactions of ACP-5862

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088

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Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the drug-drug interaction (DDI) potential of **ACP-5862** is critical for ensuring the safe and effective use of acalabrutinib, as both parent drug and metabolite contribute to the overall clinical effect.[2][4] These application notes provide a comprehensive experimental design to evaluate the DDI profile of **ACP-5862** in vitro and in vivo, in accordance with regulatory guidelines.

Pharmacokinetic Profile of **ACP-5862**:

- **Metabolism:** **ACP-5862** is formed from acalabrutinib primarily through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5] CYP3A4 is also involved in the subsequent metabolism of **ACP-5862**. [1]
- **Transporters:** Both acalabrutinib and **ACP-5862** are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP). [2][4]
- **Inhibitory Potential:** In vitro studies have shown that **ACP-5862** is a weak time-dependent inhibitor of CYP3A4 and CYP2C8. [1][6]

Based on this profile, the experimental design will focus on interactions involving CYP3A4, CYP2C8, P-gp, and BCRP.

Data Presentation: Summary of Potential In Vitro DDI Study Outcomes

The following tables are structured to present the quantitative data that would be generated from the described experimental protocols.

Table 1: **ACP-5862** as a Potential Inhibitor of Cytochrome P450 Enzymes

Enzyme	Inhibition Type	Probe Substrate	IC ₅₀ (μM)	K _i (μM)
CYP3A4	Time-Dependent	Midazolam	[Experimental Value]	[Experimental Value]
CYP2C8	Time-Dependent	Amodiaquine	[Experimental Value]	[Experimental Value]
CYP1A2	Reversible	Phenacetin	[Experimental Value]	[Experimental Value]
CYP2B6	Reversible	Bupropion	[Experimental Value]	[Experimental Value]
CYP2C9	Reversible	Diclofenac	[Experimental Value]	[Experimental Value]
CYP2C19	Reversible	S-Mephenytoin	[Experimental Value]	[Experimental Value]
CYP2D6	Reversible	Dextromethorphan	[Experimental Value]	[Experimental Value]

Table 2: **ACP-5862** as a Potential Inducer of Cytochrome P450 Enzymes

Enzyme	Test System	Positive Control	Parameter	Fold Induction (ACP-5862)	Fold Induction (Control)
CYP3A4	Human Hepatocytes	Rifampicin (10 µM)	mRNA	[Experimental Value]	[Experimental Value]
CYP1A2	Human Hepatocytes	Omeprazole (50 µM)	mRNA	[Experimental Value]	[Experimental Value]
CYP2B6	Human Hepatocytes	Phenobarbital (750 µM)	mRNA	[Experimental Value]	[Experimental Value]

Table 3: **ACP-5862** Interaction with P-gp and BCRP Transporters

Transporter	Assay Type	Test System	Probe Substrate	Result
P-gp (MDR1)	Substrate Assessment	MDCK-MDR1 cells	N/A	Efflux Ratio: [Value]
P-gp (MDR1)	Inhibition	MDCK-MDR1 cells	Digoxin	IC ₅₀ (µM): [Value]
BCRP	Substrate Assessment	Caco-2 cells	N/A	Efflux Ratio: [Value]
BCRP	Inhibition	Caco-2 cells	Prazosin	IC ₅₀ (µM): [Value]

Table 4: Plasma Protein Binding of **ACP-5862**

Species	Method	% Bound	Fraction Unbound (fu)
Human	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]
Rat	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]
Dog	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assays

Objective: To determine the potential of **ACP-5862** to inhibit major human CYP isoforms.

Methodology:

- Test System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes.
- Reversible Inhibition (for all major CYPs):
 - Prepare a series of concentrations of **ACP-5862**.
 - Incubate **ACP-5862** with HLM and a specific CYP probe substrate (at a concentration approximate to its K_m) in the presence of an NADPH-generating system.
 - After a defined incubation period, stop the reaction.
 - Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
 - Calculate the percent inhibition at each **ACP-5862** concentration and determine the IC_{50} value.
- Time-Dependent Inhibition (TDI) for CYP3A4 and CYP2C8:
 - Pre-incubate **ACP-5862** with HLM and an NADPH-generating system for various time points (e.g., 0, 15, 30 minutes).
 - Following pre-incubation, add the probe substrate to initiate the reaction.
 - After a short incubation period, terminate the reaction and quantify metabolite formation.
 - An increase in inhibitory potency with pre-incubation time suggests TDI. Determine K_i and k_{inact} values.
- Data Analysis:

- IC_{50} values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- K_i values can be calculated from IC_{50} values using the Cheng-Prusoff equation for reversible inhibitors.

Protocol 2: In Vitro Cytochrome P450 Induction Assays

Objective: To evaluate the potential of **ACP-5862** to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

Methodology:

- Test System: Cryopreserved primary human hepatocytes from at least three different donors.
- Treatment: Culture hepatocytes and treat with multiple concentrations of **ACP-5862**, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.
- Endpoint Measurement:
 - Harvest the cells and isolate mRNA.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of the target CYP enzymes.
- Data Analysis:
 - Calculate the fold induction of mRNA expression relative to the vehicle control.
 - Compare the induction potential of **ACP-5862** to that of the positive control.

Protocol 3: Transporter Interaction Assays (P-gp and BCRP)

Objective: To determine if **ACP-5862** is a substrate and/or inhibitor of P-gp and BCRP.

Methodology:

- Test System:
 - For P-gp: MDCKII cells overexpressing human MDR1 (MDCK-MDR1) and wild-type MDCKII cells as a control.
 - For BCRP: Caco-2 cells, which endogenously express BCRP.
- Substrate Assessment (Bidirectional Transport Assay):
 - Culture the cells on permeable Transwell® supports to form a polarized monolayer.
 - Add **ACP-5862** to either the apical (A) or basolateral (B) chamber.
 - At various time points, sample the medium from the opposite chamber and quantify the concentration of **ACP-5862** using LC-MS/MS.
 - Calculate the apparent permeability coefficients (P_{app}) in both directions (A-to-B and B-to-A).
 - An efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) significantly greater than 2 suggests active efflux. The involvement of a specific transporter can be confirmed by running the assay in the presence of a known inhibitor.
- Inhibition Assessment:
 - Perform a bidirectional transport assay with a known probe substrate for the transporter (e.g., digoxin for P-gp, prazosin for BCRP).
 - Conduct the assay in the presence of various concentrations of **ACP-5862**.
 - A concentration-dependent decrease in the efflux of the probe substrate indicates inhibition by **ACP-5862**.
 - Calculate the IC_{50} value for inhibition.

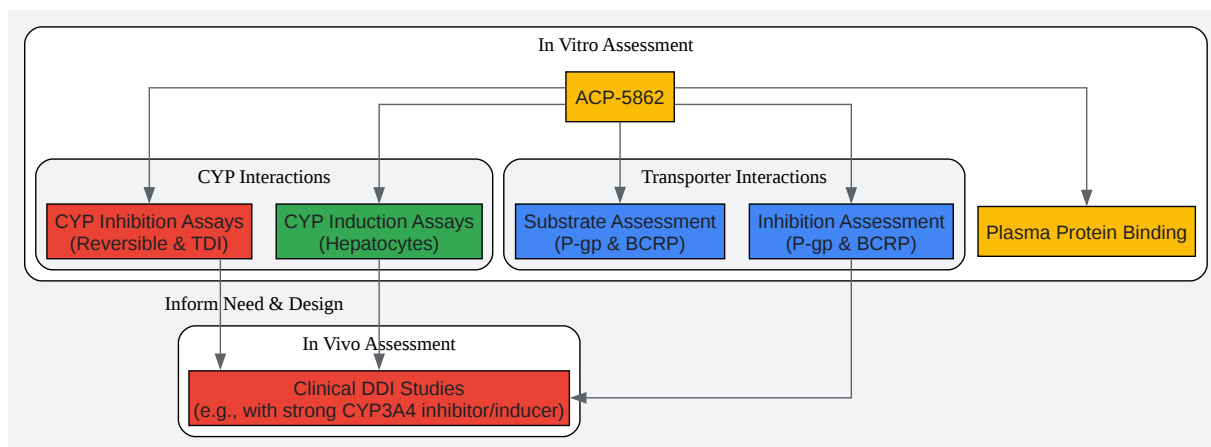
Protocol 4: Plasma Protein Binding Assay

Objective: To determine the extent to which **ACP-5862** binds to plasma proteins.

Methodology:

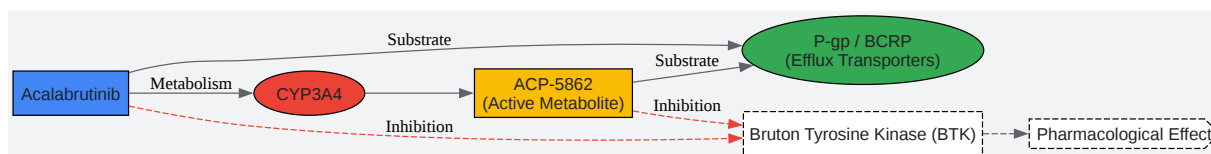
- Method: Equilibrium dialysis is the gold-standard method.
- Procedure:
 - Place plasma containing **ACP-5862** on one side of a semipermeable membrane and a protein-free buffer on the other side.
 - Allow the system to equilibrate at 37°C.
 - After equilibration, measure the concentration of **ACP-5862** in both the plasma and buffer compartments using LC-MS/MS.
- Data Analysis:
 - Calculate the percentage of **ACP-5862** bound to plasma proteins and the fraction unbound (fu).

Visualizations



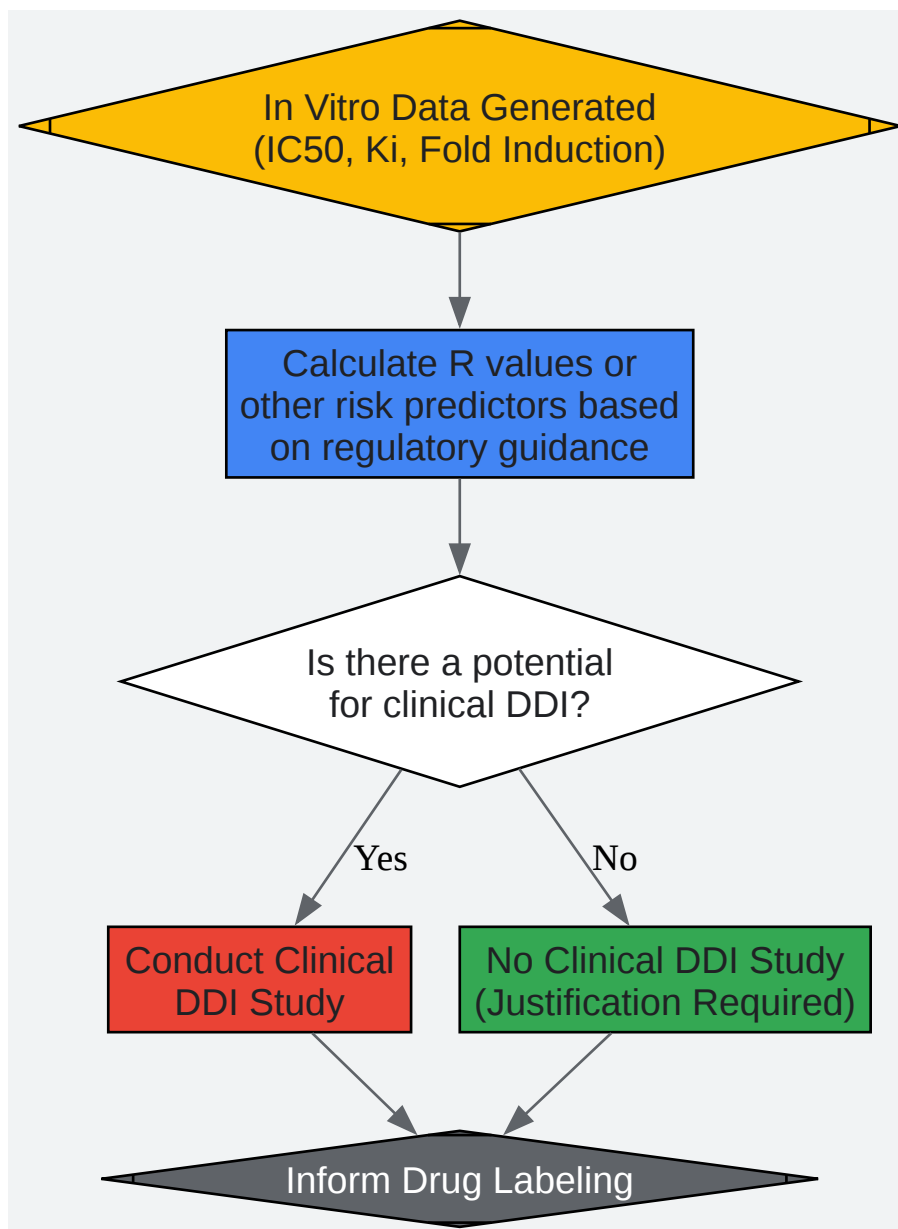
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Caption: Overall workflow for **ACP-5862** drug interaction studies.



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Caption: Metabolic and activity pathway of acalabrutinib and **ACP-5862**.



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Caption: Decision tree for clinical DDI study based on in vitro data.

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